5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid
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Overview
Description
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of chlorine, fluorosulfonyl, and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-methoxybenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorosulfonylation reagents like sulfur tetrafluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide or sulfide.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 5-chloro-4-(fluorosulfonyl)-2-formylbenzoic acid or 5-chloro-4-(fluorosulfonyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-chloro-4-(sulfonamide)-2-methoxybenzoic acid.
Substitution: Formation of 5-azido-4-(fluorosulfonyl)-2-methoxybenzoic acid or 5-amino-4-(fluorosulfonyl)-2-methoxybenzoic acid.
Scientific Research Applications
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzoic acid: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.
4-Fluorosulfonyl-2-methoxybenzoic acid: Lacks the chlorine atom, which may affect its chemical properties and biological activity.
5-Chloro-4-(fluorosulfonyl)benzoic acid: Lacks the methoxy group, potentially altering its solubility and reactivity.
Uniqueness: 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both chlorine and fluorosulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
5-chloro-4-fluorosulfonyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFBPUXJZFNDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955558-41-4 |
Source
|
Record name | 5-chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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